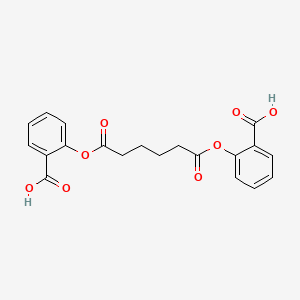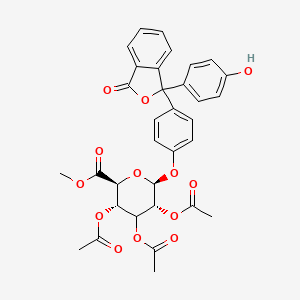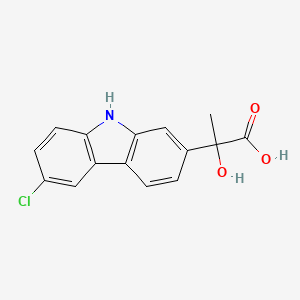
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester, also known by its IUPAC name 2-[6-(2-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid, is a compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is part of the acetylsalicylic acid (aspirin) family and is often used as an impurity reference material in pharmaceutical testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanedioic Acid Bis-(2-carboxyphenyl) Ester can be synthesized through esterification reactions involving hexanedioic acid and 2-carboxyphenol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Hexanedioic Acid Bis-(2-carboxyphenyl) Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hexanedioic acid and 2-carboxyphenol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hexanedioic Acid Bis-(2-carboxyphenyl) Ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific context of its application, such as its role as an impurity in pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester can be compared with other similar compounds, such as:
Hexanedioic Acid Bis-(2-ethylhexyl) Ester: Known for its use as a plasticizer.
Hexanedioic Acid Bis-(2-methylphenyl) Ester: Another ester derivative with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structure and its role as an impurity reference material in pharmaceutical testing. Its applications in analytical development and method validation set it apart from other ester derivatives .
Eigenschaften
CAS-Nummer |
69638-07-9 |
|---|---|
Molekularformel |
C20H18O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[6-(2-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid |
InChI |
InChI=1S/C20H18O8/c21-17(27-15-9-3-1-7-13(15)19(23)24)11-5-6-12-18(22)28-16-10-4-2-8-14(16)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
IRDOHKKFMUGWDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)OC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)








![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)


